molecular formula C22H21ClFN3O2 B11356981 N-(4-chlorobenzyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(4-chlorobenzyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11356981
M. Wt: 413.9 g/mol
InChI Key: XNMPIDPFJQVIBP-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a combination of indole, pyrrolidine, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Coupling Reactions: The final step involves coupling the indole derivative with the pyrrolidine ring and the 4-chlorobenzyl group. This can be achieved through various coupling reactions, such as amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrrolidine rings.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyrrolidine ring.

    Substitution: The benzyl and indole groups can undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction of the carbonyl group can yield the corresponding alcohol.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.

    Biological Studies: The compound can be used in studies investigating the biological activity of indole derivatives and their interactions with various biological targets.

    Chemical Biology: It can serve as a tool compound for probing biological pathways and mechanisms involving indole and pyrrolidine structures.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide likely involves interactions with specific molecular targets, such as receptors or enzymes. The indole and pyrrolidine rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide
  • 4-chloro-N-(4-chlorobenzyl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide

Uniqueness

N-(4-chlorobenzyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to the presence of both the indole and pyrrolidine rings, which can confer distinct biological activities and chemical reactivity. The combination of these structural features makes it a valuable compound for various research applications.

Properties

Molecular Formula

C22H21ClFN3O2

Molecular Weight

413.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H21ClFN3O2/c23-17-3-1-14(2-4-17)11-26-22(29)16-9-21(28)27(13-16)8-7-15-12-25-20-6-5-18(24)10-19(15)20/h1-6,10,12,16,25H,7-9,11,13H2,(H,26,29)

InChI Key

XNMPIDPFJQVIBP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CCC2=CNC3=C2C=C(C=C3)F)C(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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